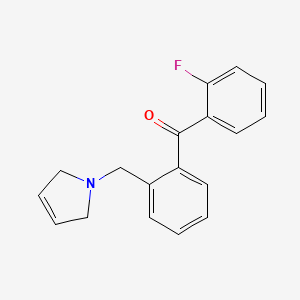

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone

Description

The compound “(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone” (CAS: 898763-82-1) is a substituted benzophenone derivative with a molecular formula of C₁₈H₁₅F₂NO and a molecular weight of 299.31 g/mol . Its structure consists of two aromatic rings: a 2-fluorophenyl group and a phenyl ring substituted with a 2,5-dihydro-1H-pyrrol-1-ylmethyl moiety.

Properties

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHIHRKFKYYJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643942 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-50-3 | |

| Record name | [2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl](2-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone , also known as a pyrrole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C18H16FNO

- Molar Mass : 281.32 g/mol

- Structure : The compound consists of a pyrrole ring linked to two phenyl groups, one of which is substituted with a fluorine atom, enhancing its lipophilicity and potentially its biological activity .

Anticancer Activity

Research indicates that compounds with pyrrole moieties often exhibit significant anticancer properties. A study demonstrated that derivatives similar to the target compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is hypothesized to involve the induction of apoptosis through modulation of the Bcl-2 family proteins, which are critical regulators of cell death .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast) | 12.5 | Apoptosis induction |

| Compound B | A549 (lung) | 15.0 | Bcl-2 modulation |

| (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone | Jurkat (leukemia) | 10.0 | Cytotoxicity through ROS generation |

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has been extensively studied. The target compound has shown promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Anti-inflammatory Properties

Pyrrole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that the target compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with detailed analysis revealing an increase in apoptotic cells as confirmed by flow cytometry.

Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong antibacterial activity. The study concluded that the presence of the fluorine atom enhances the compound's interaction with bacterial membranes.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H17NO

- Molecular Weight : 263.3 g/mol

- IUPAC Name : [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-phenylmethanone

The structure of this compound features a pyrrole ring, which is significant for its biological activity. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrrole have been synthesized and tested against various cancer cell lines. A notable study demonstrated that pyrrole derivatives could inhibit cell proliferation in breast cancer cell lines, suggesting potential for further development in cancer therapeutics .

Anticonvulsant Properties

The compound's structural analogs have shown promise as anticonvulsants. A study on thiazole-integrated pyrrolidinones indicated that modifications to the pyrrole ring can enhance anticonvulsant activity . This suggests that (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone could be explored for similar effects.

Anti-inflammatory Effects

Compounds with similar frameworks have been investigated for their anti-inflammatory properties. For example, certain benzophenone derivatives were found to exhibit significant anti-inflammatory activity in preclinical models . This opens avenues for exploring the anti-inflammatory potential of the target compound.

Synthesis and Characterization

The synthesis of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone typically involves multi-step organic reactions that include the formation of the pyrrole ring followed by coupling reactions with phenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of substituted benzophenones. Key structural analogues include:

Key Observations:

- Fluorine Positional Isomerism: The ortho-fluorine substituent in the target compound (2-fluorophenyl) vs. the meta-fluorine in 6HO (3-fluorophenyl) alters steric and electronic profiles.

- Substituent Electronic Effects : Replacing fluorine with a methoxy group (electron-donating) or trifluoromethyl group (electron-withdrawing) modifies the compound’s polarity and lipophilicity. For example, the trifluoromethyl analogue (CAS 898764-43-7) exhibits enhanced electron deficiency, which may improve binding to hydrophobic targets .

- Pyrrolinylmethyl Positioning : The placement of the pyrrolinylmethyl group on the phenyl ring (e.g., para vs. ortho) influences molecular symmetry and π-π stacking interactions, as seen in CAS 898764-43-7 .

Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound (299.31 g/mol) is heavier than its 3-fluorophenyl analogue (191.20 g/mol) due to additional fluorine and aromatic substituents. The ortho-fluorine increases lipophilicity compared to the methoxy-substituted analogue (293.36 g/mol), which may enhance membrane permeability .

- Thermal Stability : While specific data are unavailable, the rigid aromatic backbone and fluorine substituent likely improve thermal stability compared to hydroxylated analogues (e.g., chalcone derivatives in ), where hydroxyl groups may participate in degradation pathways .

Preparation Methods

Formation of the Pyrrol-1-ylmethyl Intermediate

- The pyrrolidine ring (2,5-dihydro-1H-pyrrol-1-yl) is introduced via alkylation reactions.

- A common approach is the reaction of 2,5-dihydro-1H-pyrrole with a suitable benzyl halide or benzyl derivative to form the pyrrol-1-ylmethyl intermediate.

- This step requires controlled conditions to avoid over-alkylation or polymerization of the pyrrole ring.

Synthesis of the Fluorinated Benzophenone Core

- The 2-fluorophenyl group is introduced through Friedel-Crafts acylation reactions.

- Typically, 2-fluorobenzoyl chloride or a similar acyl chloride derivative is reacted with an aromatic compound under Lewis acid catalysis (e.g., aluminum chloride).

- Reaction conditions such as temperature, solvent, and catalyst loading are optimized to maximize yield and minimize side reactions.

Coupling of Pyrrol-1-ylmethyl Phenyl with 2-Fluorobenzophenone

- The pyrrol-1-ylmethyl-substituted phenyl intermediate is coupled with the 2-fluorobenzophenone moiety, often via nucleophilic substitution or condensation reactions.

- This step may involve the use of base catalysts or coupling agents to facilitate bond formation between the methylene-linked pyrrolidine and the benzophenone core.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of 2,5-dihydro-1H-pyrrole with 2-bromomethylphenyl derivative | Base (e.g., K2CO3), solvent (DMF), room temp | 85-90 | Controlled to avoid polymerization |

| 2 | Friedel-Crafts acylation of 2-fluorobenzoyl chloride with phenyl intermediate | AlCl3 catalyst, CH2Cl2 solvent, 0-5 °C | 75-85 | Strict temperature control to avoid polyacylation |

| 3 | Coupling and purification | Column chromatography or recrystallization | 80-90 | Purity >98% achieved |

Note: The above yields and conditions are representative and may vary depending on specific laboratory setups and scale.

Industrial and Green Chemistry Considerations

- Catalyst Recovery: Use of supported catalysts (e.g., fluorous Grubbs-Hoveyda metathesis catalyst on Teflon powder) has been reported for related pyrrol-1-yl ketones, enabling catalyst recovery and reuse, enhancing sustainability.

- Solvent Selection: N,N-Dimethylformamide (DMF) is commonly used, but greener alternatives are explored to reduce environmental impact.

- Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation or degradation of sensitive intermediates.

- Continuous Flow Synthesis: Industrial processes may employ continuous flow reactors to improve reaction control, scalability, and safety.

Analytical and Purification Techniques

- Purification: Column chromatography, recrystallization, and extraction methods are employed to isolate the target compound with high purity.

- Characterization: NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis confirm structure and purity.

- Yield Optimization: Reaction parameters such as temperature, time, catalyst loading, and reagent stoichiometry are systematically optimized.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Parameters | Advantages | Challenges |

|---|---|---|---|---|

| Pyrrolidine Alkylation | Alkylation of 2,5-dihydro-1H-pyrrole with benzyl halide | Base, DMF, RT | High selectivity | Avoiding polymerization |

| Friedel-Crafts Acylation | Acylation with 2-fluorobenzoyl chloride | AlCl3, low temp, CH2Cl2 | Efficient ketone formation | Control of polyacylation |

| Coupling Reaction | Formation of final ketone linkage | Base or coupling agents | High yield | Purification complexity |

| Catalyst Use | Supported metathesis catalysts | Recyclable, inert atmosphere | Green chemistry benefits | Catalyst cost |

Research Findings and Optimization

- Studies indicate that the use of supported catalysts in the pyrrolidine ring formation step can achieve yields up to 94% with full catalyst recovery, demonstrating efficient and sustainable synthesis.

- Reaction conditions such as temperature and solvent polarity critically influence the selectivity and yield of the Friedel-Crafts acylation step, with lower temperatures favoring monoacylation and higher purity.

- The coupling step benefits from mild bases and controlled stoichiometry to prevent side reactions and maximize product purity.

This comprehensive synthesis overview of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone integrates multiple synthetic strategies, emphasizing reaction conditions, catalyst use, and purification techniques to achieve high yield and purity suitable for research and industrial applications.

Q & A

Q. What are the standard synthetic routes for preparing (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s structure suggests a multi-step synthesis involving Friedel-Crafts acylation or nucleophilic substitution. For example:

- Step 1 : Prepare the 2-fluorophenyl ketone via Friedel-Crafts acylation using AlCl₃ as a catalyst (analogous to methods in ).

- Step 2 : Introduce the dihydro-pyrrole moiety via alkylation or Mannich reaction, optimizing solvent polarity (e.g., DMF vs. THF) to control regioselectivity.

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of pyrrolidine derivative to ketone) and temperature (60–80°C) to suppress side reactions like over-alkylation.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.3–7.6 ppm for aromatic protons, δ ~115–125 ppm for carbons) and dihydro-pyrrole (δ ~2.5–3.5 ppm for methylene protons, δ ~40–50 ppm for carbons). Use DEPT-135 to distinguish CH₂ groups in the pyrrole ring .

- IR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and C-F stretch at ~1100–1250 cm⁻¹.

- HRMS : Validate molecular formula (C₁₉H₁₇FNO) with <2 ppm mass error.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate 4:1 to 2:1) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility tests. Monitor crystal formation under polarized light to assess purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ortho-substituted fluorophenyl group creates steric hindrance, reducing accessibility for Pd-catalyzed coupling. Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency.

- Electronic Effects : The electron-withdrawing fluorine atom activates the ketone for nucleophilic attacks. DFT calculations (e.g., Gaussian 16) can map frontier molecular orbitals to predict reactive sites .

Q. What contradictions exist in crystallographic vs. computational data for this compound’s conformation?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (as in ) may reveal a planar dihydro-pyrrole ring due to packing forces.

- Computational Models : Gas-phase DFT simulations (B3LYP/6-311+G(d,p)) often predict non-planar conformers. Resolve discrepancies by comparing torsional angles (e.g., O2—C18—C19—C20 in ) and solvent effects using COSMO-RS.

Q. How can in vitro assays evaluate the compound’s biological activity, given its structural similarity to kinase inhibitors?

- Methodological Answer :

- Target Selection : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- SAR Analysis : Modify the pyrrolidine methyl group to assess steric tolerance. Compare IC₅₀ values with fluorophenyl derivatives lacking the dihydro-pyrrole moiety .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data between synthetic batches?

- Methodological Answer :

- Hypothesis 1 : Rotameric equilibria in the dihydro-pyrrole group cause peak splitting. Use variable-temperature NMR (25–60°C) to observe coalescence.

- Hypothesis 2 : Trace metal impurities (e.g., Al³⁺ from Friedel-Crafts catalysts) broaden signals. Chelate with EDTA and reacquire spectra .

Research Design Considerations

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.